molecular formula C11H15BrN2O B1525317 5-Bromo-4-methyl-N-((tetrahydrofuran-2-yl)methyl)pyridin-2-amine CAS No. 1220017-04-8

5-Bromo-4-methyl-N-((tetrahydrofuran-2-yl)methyl)pyridin-2-amine

Cat. No.: B1525317
CAS No.: 1220017-04-8
M. Wt: 271.15 g/mol
InChI Key: UVSOYKIRKCPCLA-UHFFFAOYSA-N
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Description

5-Bromo-4-methyl-N-((tetrahydrofuran-2-yl)methyl)pyridin-2-amine is an organic compound characterized by the presence of a bromine atom, a methyl group, and an oxolan-2-ylmethyl group attached to a pyridin-2-amine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methyl-N-((tetrahydrofuran-2-yl)methyl)pyridin-2-amine typically involves the following steps:

    Methylation: The methyl group is introduced via methylation reactions, often using methyl iodide or dimethyl sulfate as methylating agents.

    Oxolan-2-ylmethyl Group Introduction: The oxolan-2-ylmethyl group is incorporated through nucleophilic substitution reactions, where oxolan-2-ylmethyl chloride reacts with the amine group on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Catalysis: Employing catalysts to enhance reaction rates and selectivity.

    Purification: Implementing purification techniques such as recrystallization, chromatography, or distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methyl-N-((tetrahydrofuran-2-yl)methyl)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Bromo-4-methyl-N-((tetrahydrofuran-2-yl)methyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Affecting Gene Expression: Altering the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-3-methyl-N-(oxolan-2-ylmethyl)pyridin-2-amine: Similar structure with a different position of the methyl group.

    5-bromo-2-methylpyridin-3-amine: Lacks the oxolan-2-ylmethyl group but shares the bromine and methyl groups.

Uniqueness

5-Bromo-4-methyl-N-((tetrahydrofuran-2-yl)methyl)pyridin-2-amine is unique due to the specific arrangement of its functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

5-bromo-4-methyl-N-(oxolan-2-ylmethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O/c1-8-5-11(14-7-10(8)12)13-6-9-3-2-4-15-9/h5,7,9H,2-4,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSOYKIRKCPCLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)NCC2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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